Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Overview
Description
The compound of interest, "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-", is a derivative of cyclohexane, which is a saturated six-membered hydrocarbon ring. The compound features a methanol functional group and a silyl ether moiety, which suggests its potential utility in organic synthesis and materials science due to the presence of the silicon-containing group.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol was achieved through a multi-step process including Grignard reaction, dehydration, catalytic hydrogenation, Wittig reaction, hydrolysis, isomerization, and reduction with potassium borohydride, yielding a 43.4% final product . This synthesis route indicates the potential complexity involved in synthesizing substituted cyclohexanemethanols, which may be similar to the synthesis of "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-".
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can significantly influence their chemical behavior. For example, the configurational effects on internal proton transfers and ion–neutral complex formation in stereoisomeric 1,4-di(alkoxymethyl)cyclohexanes were studied, showing that cis and trans isomers exhibit different behaviors in mass spectrometry due to their stereochemistry . This suggests that the molecular structure, particularly the stereochemistry of "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-", would play a crucial role in its chemical properties and reactivity.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions. The photochemistry of alkylated 4,4-dimethoxy-2,5-cyclohexadienones in methanol, for example, leads to the formation of 2-cyclopentenone derivatives . This indicates that cyclohexane derivatives can participate in photochemical reactions, which may be relevant for the compound , especially if it contains sensitive functional groups like alkoxy or silyl ethers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-" are not detailed in the provided papers, the properties of cyclohexane derivatives can generally include solubility in organic solvents, boiling and melting points, and reactivity towards acids, bases, and other reagents. The presence of a silyl ether group could confer volatility and hydrophobicity, as well as stability towards certain chemical conditions. The stereochemistry could also affect the compound's physical properties, such as its crystalline structure and melting point.
Scientific Research Applications
Environmental Impact and Degradation
One significant area of research is the environmental impact and degradation pathways of related compounds, such as methyl tert-butyl ether (MTBE), a fuel additive. Studies have investigated the fate of MTBE in the subsurface, highlighting its biodegradability under various redox conditions. Despite some contradictions in results, it is generally accepted that MTBE and its key intermediate, tert-butyl alcohol (TBA), may degrade under oxic and nearly all anoxic conditions, although not under methanogenic conditions where TBA is often a recalcitrant product (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Industrial and Chemical Synthesis Applications
Research on the catalytic oxidation of cyclohexene, a related compound, has shown the potential for selective production of industrially relevant intermediates. Controlled oxidation can lead to various products with different oxidation states and functional groups, which are crucial intermediates in the chemical industry. This underscores the value of developing specific, selective catalytic oxidation methods for applications in both academia and industry (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Toxicology and Safety Evaluation
The toxicity and safety of compounds similar to Cyclohexanemethanol have also been reviewed, with studies focusing on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent. The findings indicate low to moderate acute and subchronic oral toxicity, non-mutagenicity, and no predicted carcinogenicity at certain exposure levels, offering insights into the toxicological profiles that might be expected for structurally related compounds (Paustenbach, Winans, Novick, & Green, 2015).
properties
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPTNCOHZJANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444462 | |
Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol | |
CAS RN |
141836-50-2 | |
Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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